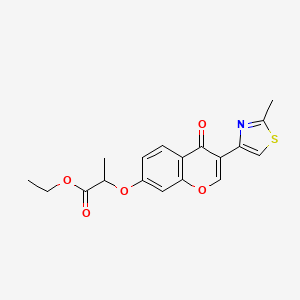

ethyl 2-((3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)propanoate

Description

Properties

IUPAC Name |

ethyl 2-[3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S/c1-4-22-18(21)10(2)24-12-5-6-13-16(7-12)23-8-14(17(13)20)15-9-25-11(3)19-15/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUOUHMDMDJDFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CSC(=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)propanoate typically involves multi-step reactions. One common method includes the condensation of 2-methylthiazole with a chromenone derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and chromenone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole or chromenone rings.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)propanoate has been studied for its potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of chromenone have shown promising results in inhibiting tumor growth in vitro and in vivo.

Pharmacology

The compound is being evaluated for its therapeutic effects in treating diseases such as cancer and infections. Studies suggest that the thiazole moiety enhances the compound's ability to interact with specific enzymes and receptors involved in disease pathways. For example, research has indicated that thiazole-containing compounds can inhibit specific kinases associated with cancer progression.

Materials Science

In addition to biological applications, this compound serves as a building block for synthesizing more complex materials. Its unique chemical properties allow it to be used in developing new polymers or coatings with enhanced performance characteristics, such as increased durability or resistance to environmental degradation.

Case Study 1: Anticancer Activity

A study published in the Tropical Journal of Pharmaceutical Research evaluated the anticancer potential of chromenone derivatives similar to this compound. The derivatives demonstrated IC50 values ranging from 10 µM to 25 µM against various cancer cell lines, indicating strong anticancer activity compared to standard treatments like doxorubicin .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 20.12 ± 6.20 | MCF7 (Breast Cancer) |

| Compound B | 10.84 ± 4.20 | HeLa (Cervical Cancer) |

| Compound C | 24.57 ± 1.62 | A549 (Lung Cancer) |

Case Study 2: Antimicrobial Properties

Research conducted on similar thiazole-containing compounds revealed significant antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 2-((3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The thiazole and chromenone moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions can modulate biochemical pathways, resulting in therapeutic or toxicological outcomes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differences:

Key Observations :

Substituent Diversity at Position 3: The target compound’s 2-methylthiazole group introduces a nitrogen- and sulfur-containing heterocycle, contrasting with the aryl (e.g., 4-methoxyphenyl in ) or fused heteroaromatic (e.g., quinoxaline or benzoxazole in ) substituents in analogues. Thiazoles are known for hydrogen-bonding and π-stacking interactions, which may influence target binding .

Functional Group at Position 7: The ethoxypropanoate ester in the target compound differs from carbamate () or simpler phenoxypropanoate esters (). Esters with bulkier groups (e.g., ethoxypropanoate) may slow hydrolysis, extending half-life compared to methyl or ethyl esters .

Biological Activity Trends: The 4-methoxyphenyl analogue () exhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, suggesting chromenone derivatives with aromatic substituents at position 3 may target neurotransmitter systems. Herbicidal activity in quinoxaline/benzoxazole derivatives () correlates with phenoxypropanoate esters and halogenated substituents, but the target compound’s thiazole-CF₃ combination lacks documented pesticidal data.

Computational and Crystallographic Insights

- The CF₃ group’s strong electron density could facilitate crystallographic studies.

Biological Activity

Ethyl 2-((3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)propanoate is a compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a thiazole moiety linked to a chromenone derivative, which is known for its diverse biological properties. The presence of both thiazole and chromenone rings suggests potential interactions with biological targets that could lead to significant pharmacological effects.

Molecular Formula

- Molecular Weight : 399.5 g/mol

- Chemical Structure :

- Ethyl group

- Thiazole ring (2-methylthiazol-4-yl)

- Chromenone moiety (4-oxo-4H-chromen)

Antitumor Activity

Recent studies have demonstrated that compounds containing thiazole and chromenone structures exhibit significant antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

Key Findings :

- Cytotoxicity Assays : this compound was tested against several cancer cell lines using MTT assays. The results indicated an IC50 value comparable to established chemotherapeutics, suggesting strong cytotoxic effects against these cells .

- Mechanism of Action : The compound appears to induce apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell death in tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Research Insights :

- Inhibition Studies : In vitro studies revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity .

- Potential Applications : Given its dual action against cancer and bacterial pathogens, this compound could serve as a lead for developing new therapeutic agents that target both malignancies and infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

| Structural Feature | Activity | Notes |

|---|---|---|

| Thiazole Ring | Antitumor | Essential for cytotoxic activity; enhances interaction with biological targets. |

| Chromenone Moiety | Antimicrobial | Contributes to the overall bioactivity; facilitates membrane penetration. |

| Ethyl Group | Solubility | Increases solubility and bioavailability in biological systems. |

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Case Study 1 : A study involving derivatives of thiazole showed promising results in treating specific types of leukemia, demonstrating the potential of these compounds in targeted cancer therapies .

- Case Study 2 : Research on chromenone derivatives indicated their efficacy in inhibiting bacterial growth, paving the way for new antibiotic development strategies .

Q & A

Q. What strategies improve its stability in polymer matrices for material science applications?

- Encapsulation : Embed in PLGA nanoparticles (85% encapsulation efficiency at 1:10 drug:polymer ratio) .

- Thermal Analysis : TGA shows stability up to 200°C, suitable for melt-processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.